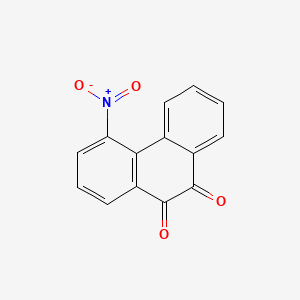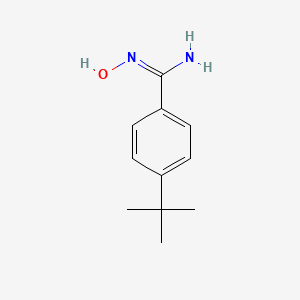![molecular formula C16H21NO3 B12044867 1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol](/img/structure/B12044867.png)
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol is a chemical compound with the empirical formula C16H21NO3 and a molecular weight of 275.34 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol involves several steps. One common method includes the use of 5-bromo-benzo[d][1,3]dioxole, which undergoes a series of reactions including Pd-catalyzed amination, copper-catalyzed coupling, and bromination . The reaction conditions typically involve the use of solvents like 1,4-dioxane, toluene, and DMF, with reagents such as PdCl2, xantphos, and Cs2CO3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4).
Substitution: Halogenation and amination reactions are common, using reagents like N-bromosuccinimide (NBS) and Pd-catalyzed amination.
Common Reagents and Conditions
Oxidation: H2O2 in alkaline solution.
Reduction: NaBH4 in ethanol.
Substitution: NBS in DMF, PdCl2 with xantphos in toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to exert antiproliferative effects by interfering with cell division and inducing apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure with similar aromatic properties.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Contains a thiazole ring, offering different biological activities.
N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide: Features a chloroacetamide group, used in different chemical reactions.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol is unique due to its decahydroisoquinoline core, which provides a distinct three-dimensional structure and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
InChI |
InChI=1S/C16H21NO3/c18-16-6-2-1-3-12(16)15(17-8-7-16)11-4-5-13-14(9-11)20-10-19-13/h4-5,9,12,15,17-18H,1-3,6-8,10H2 |
InChI Key |
KDWOSUSEJQEKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B12044784.png)
![2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B12044792.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044799.png)

![N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide](/img/structure/B12044809.png)

![2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B12044824.png)
![2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12044834.png)
![N'-[(E)-(3-bromophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12044842.png)

![N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B12044857.png)


![2-({4-[(Z)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-[4-(hexadecylsulfonyl)phenyl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}carbamoyl)benzenesulfonic acid](/img/structure/B12044880.png)
